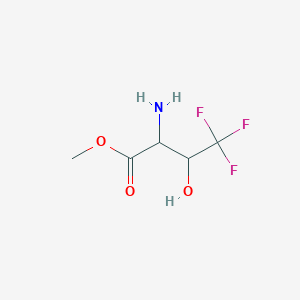
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields due to its unique structural properties, which include the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. The process can be summarized as follows:
- Formation of a Schiff base from glycine and an aldehyde.
- Alkylation of the Schiff base with trifluoromethylated alkyl halide (e.g., CF₃CH₂I) in the presence of a base.
- Hydrolysis of the resulting product to yield the desired amino acid derivative .
Industrial Production Methods
For large-scale production, the process may involve the use of recyclable chiral auxiliaries to form Ni(II) complexes with the glycine Schiff base. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the leucine moiety in proteins.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of the desired bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid derivative with similar structural properties.
Ethyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: An ethyl ester variant with comparable reactivity and applications.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom makes it particularly valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2-3,10H,9H2,1H3 |
InChI Key |
CMVOMGQGCIGSLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















